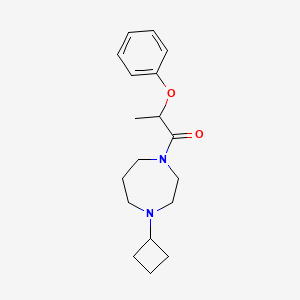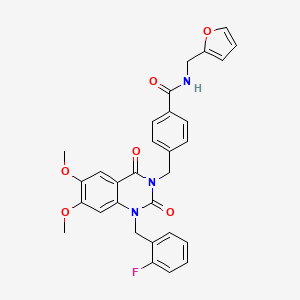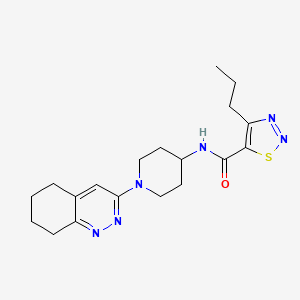
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H26FN5O3S and its molecular weight is 399.49. The purity is usually 95%.
BenchChem offers high-quality N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inotropic Activity Evaluation
A study conducted by (Liu et al., 2009) synthesized a series of carboxamides, including compounds structurally similar to N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide. These derivatives were evaluated for their inotropic activity, which relates to the force of muscle contractions, in isolated rabbit-heart preparations. This research contributes to understanding the potential therapeutic applications of these compounds in cardiovascular health.
GPR119 Agonist for Anti-Diabetic Agents
Sato et al. (2014) identified a structurally novel GPR119 agonist with a similar molecular structure, which displayed significant potential as an anti-diabetic agent (Sato et al., 2014). GPR119 is a target for the development of new anti-diabetic drugs, and the study's findings provide insights into the therapeutic potential of related compounds.
HIV-1 Reverse Transcriptase Inhibition
Research by (Tang et al., 2010) explored piperidine-4-yl-aminopyrimidines as inhibitors of HIV-1 reverse transcriptase. This class of compounds, which includes structures similar to the queried compound, showed potent activity against wild-type HIV-1 and resistant mutant viruses. This has implications for the development of new antiretroviral therapies.
5-HT7 Receptor Selectivity
A study by (Canale et al., 2016) investigated arylsulfonamide derivatives of piperidines for their selectivity towards the 5-HT7 receptor. This receptor is a target in treating various CNS disorders, and the findings from this research may inform the development of treatments for mental health conditions.
Crystal and Molecular Structure Analysis
Richter et al. (2023) reported on the crystal and molecular structures of a compound closely related to the queried molecule, providing valuable insights into its structural properties (Richter et al., 2023). This kind of structural analysis is fundamental in drug design and development.
Corrosion Inhibition Properties
The study by (Kaya et al., 2016) explored the corrosion inhibition properties of piperidine derivatives on iron. This research extends the potential applications of these compounds beyond pharmaceuticals to industrial applications.
PET Tracers for Neuropsychiatric Disorders
García et al. (2014) developed PET tracers based on similar chemical structures for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014). This contributes to the advancement of diagnostic tools in mental health.
Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors
Research on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, including structurally related compounds, was conducted by (Teffera et al., 2013). This research is significant in the development of cancer treatments.
Anti-Angiogenic and DNA Cleavage Activities
Kambappa et al. (2017) synthesized novel carboxamide derivatives and evaluated their anti-angiogenic and DNA cleavage activities, providing insights into their potential as anticancer agents (Kambappa et al., 2017).
Propiedades
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN5O3S/c1-27(25,26)23-8-4-14(5-9-23)16(24)19-10-13-2-6-22(7-3-13)17-20-11-15(18)12-21-17/h11-14H,2-10H2,1H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQNSUHEEYOLTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2363884.png)
![6-Chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B2363887.png)





![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2363897.png)
![4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363898.png)
![N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B2363899.png)
